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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1330902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
(4-chlorophenoxy)benzaldehyde, a diaryl ether derivative of interest in medicinal chemistry

and materials science. This document outlines the characteristic data obtained from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). Furthermore, it details a representative experimental protocol for its synthesis via an

Ullmann condensation reaction and the general procedures for spectroscopic analysis.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-(4-
chlorophenoxy)benzaldehyde. While complete assigned spectral data from a single source is

not readily available, the tables below are compiled based on data from spectral databases and

predictable chemical shifts derived from analogous structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
The proton NMR spectrum is characterized by signals in the aromatic region and a distinct

downfield singlet for the aldehydic proton.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons
Provisional
Assignment

~9.95 s 1H Aldehyde (-CHO)

~7.70 t 1H H-5

~7.60 d 1H H-6

~7.50 s 1H H-2

~7.40 d 2H H-2', H-6'

~7.25 d 1H H-4

~7.05 d 2H H-3', H-5'

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Assignments are based on standard substituent

effects on benzaldehyde and chlorophenoxy moieties.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the

aldehyde group at the downfield end of the spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Provisional Assignment

~192.0 Aldehyde (C=O)

~158.0 C-3

~155.0 C-1'

~137.0 C-1

~130.0 C-2', C-6'

~129.5 C-4'

~129.0 C-5

~125.0 C-6

~122.0 C-3', C-5'

~120.0 C-4

~118.0 C-2

Solvent: CDCl₃. Assignments are based on established ranges for substituted aromatic

systems.[1][2]

Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum displays key absorption bands corresponding to the principal functional

groups within the molecule.
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3070 Medium C-H Stretch Aromatic

~2820, ~2720 Medium
C-H Stretch (Fermi

doublet)
Aldehyde

~1700 Strong C=O Stretch Aldehyde

~1580, ~1480 Medium-Strong C=C Stretch Aromatic Ring

~1240 Strong C-O-C Stretch Aryl Ether

~1090 Strong C-Cl Stretch Aryl Halide

~830 Strong
C-H Bend (out-of-

plane)
1,4-disubstituted ring

Sample preparation: KBr pellet or neat film.[3][4][5]

Table 4: Mass Spectrometry (MS) Data
The mass spectrum provides information on the molecular weight and fragmentation pattern of

the molecule.

m/z Ratio Proposed Fragment Ion Formula

234/232 [M]⁺ (Molecular Ion)
[C₁₃H₉³⁷ClO₂]⁺ /

[C₁₃H₉³⁵ClO₂]⁺

231 [M-H]⁺ [C₁₃H₈ClO₂]⁺

203 [M-CHO]⁺ [C₁₂H₈ClO]⁺

168 [M-Cl-CHO]⁺ [C₁₂H₈O]⁺

111 [C₆H₄Cl]⁺ [C₆H₄Cl]⁺

77 [C₆H₅]⁺ [C₆H₅]⁺
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The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of

approximately one-third that of the molecular ion peak.[6]

Experimental Protocols
Synthesis: Ullmann Condensation
3-(4-Chlorophenoxy)benzaldehyde can be synthesized via a copper-catalyzed Ullmann

condensation reaction between 3-hydroxybenzaldehyde and an activated aryl halide such as 1-

chloro-4-iodobenzene.[7]

Materials:

3-Hydroxybenzaldehyde

1-Chloro-4-iodobenzene

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Toluene

Procedure:

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an

inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-

iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

Add anhydrous DMF as the solvent.

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and dilute with water.
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Extract the aqueous mixture with ethyl acetate or toluene (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford pure 3-(4-chlorophenoxy)benzaldehyde.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

The sample is prepared by dissolving approximately 5-10 mg of the purified compound in

0.5-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling

constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

The sample can be analyzed as a thin film on a NaCl or KBr plate or by preparing a KBr

pellet containing a small amount of the compound.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer, often coupled with a gas

chromatography (GC-MS) system for sample introduction.

For GC-MS, a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl

acetate is injected.
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Electron ionization (EI) at 70 eV is a standard method for fragmentation.

Data is reported as mass-to-charge ratios (m/z).

Visualization of Synthesis and Analysis Workflow
The following diagram illustrates the logical workflow from synthesis to final characterization of

3-(4-chlorophenoxy)benzaldehyde.
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Caption: Workflow for the synthesis and spectroscopic characterization of 3-(4-
chlorophenoxy)benzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

